1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diol
Overview
Description
1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diol is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its unique structure, which combines a pyrazole ring fused with a pyrimidine ring, and its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Mechanism of Action
Target of Action
The primary target of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diol is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and its inhibition is an appealing target for cancer treatment .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . The inhibition of CDK2 leads to a significant alteration in cell cycle progression . Molecular docking simulation of the compound confirmed the good fit into the CDK2 active site through essential hydrogen bonding with Leu83 .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression, leading to the arrest of the cell cycle . This results in the inhibition of cell proliferation, which is particularly beneficial in the context of cancer treatment .
Pharmacokinetics
These properties help in structure requirement prediction for the observed antitumor activity .
Result of Action
The compound shows significant cytotoxic activities against various cell lines . For instance, it has been found to inhibit the growth of MCF-7 and HCT-116 cell lines with IC50 values in the range of 45–97 nM and 6–99 nM, respectively . It also induces apoptosis within HCT cells .
Biochemical Analysis
Biochemical Properties
1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diol has been found to interact with several enzymes and proteins. For instance, it has been reported to inhibit CDK2, a cyclin-dependent kinase that plays a crucial role in cell cycle regulation . This interaction suggests that this compound could potentially influence biochemical reactions involving cell cycle progression .
Cellular Effects
In terms of cellular effects, this compound has been observed to significantly inhibit the growth of various cell lines, including MCF-7 and HCT-116 . This suggests that the compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound appears to involve binding interactions with biomolecules and changes in gene expression. For instance, molecular docking simulations have confirmed that the compound fits well into the CDK2 active site through essential hydrogen bonding with Leu83 . This interaction could potentially lead to enzyme inhibition or activation, thereby influencing the expression of genes associated with cell cycle progression .
Metabolic Pathways
Given its interaction with CDK2, it may potentially influence pathways associated with cell cycle regulation .
Subcellular Localization
Given its molecular structure and interactions with cellular components such as CDK2, it may be localized to specific compartments or organelles within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diol typically involves the reaction of 3-phenyl-1H-pyrazol-5-amine with various reagents. One common method includes the use of the Vilsmeier-Haack reagent (DMF and phosphorus oxychloride) to form an intermediate, which is then treated with ammonium carbonate in acetic acid to yield the final product . The reaction conditions often involve heating the mixture under reflux for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the pyrazole ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diol has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules with potential biological activities.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated for its potential as an anticancer agent, particularly as an inhibitor of cyclin-dependent kinase 2 (CDK2) and epidermal growth factor receptor (EGFR) tyrosine kinase
Comparison with Similar Compounds
1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diol can be compared with other similar compounds, such as:
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another heterocyclic compound with similar biological activities but different structural features.
Phenylpyrazolo[3,4-d]pyrimidine-based analogs: These analogs have been developed with modifications to enhance their anticancer activity and selectivity.
The uniqueness of this compound lies in its specific structural configuration, which allows it to interact with multiple biological targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
1-phenyl-7H-pyrazolo[3,4-d]pyrimidine-4,6-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O2/c16-10-8-6-12-15(7-4-2-1-3-5-7)9(8)13-11(17)14-10/h1-6H,(H2,13,14,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCYIFAUPOAWICJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)NC(=O)N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20291519 | |
Record name | 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20291519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15973-83-8 | |
Record name | NSC76240 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76240 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20291519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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